Cas no 13509-19-8 (4-nitropyridine-2-carboxylic acid)
4-nitropyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Nitropicolinic acid
- 4-Nitropyridine-2-carboxylic Acid
- 2-Pyridinecarboxylicacid, 4-nitro-
- 4-Nitro-2-pyridinecarboxylic acid
- Nitropicolinicacid
- RARECHEM AL BO 0806
- 16367 4-NITRO-PYRIDINE-2-CARBOXYLIC ACID
- 4-Nitropicolinic acid ,97%
- 4-NITROPICOLINIC ACID 98+%
- 2-Pyridinecarboxylic acid, 4-nitro-
- 4-NITRO-PYRIDINE-2-CARBOXYLIC ACID
- 4-Nitro-2-Pyridinecarboxylicacid
- 4-Nitropicolinicacid
- PYCN81
- KSC173Q9L
- USTVSOYPMQZLSA-UHFFFAOYSA-N
- BCP26319
- AC-22630
- FT-0645793
- W-201130
- 2-Pyridinecarboxylicacid,4-nitro-
- PB10126
- SY005037
- EN300-115781
- BB 0257031
- SCHEMBL2481383
- MFCD00191562
- CS-W002500
- DS-11154
- AKOS002665545
- DTXSID70376486
- AM83084
- N0589
- 13509-19-8
- DB-081290
- 4-Nitropyridine-2-carboxylicAcid
- 4-nitropyridine-2-carboxylic acid
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- MDL: MFCD00191562
- Inchi: 1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10)
- InChI Key: USTVSOYPMQZLSA-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=CN=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 168.01700
- Monoisotopic Mass: 168.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 96
Experimental Properties
- Color/Form: Not determined
- Density: 1.570
- Melting Point: 153 ºC
- Boiling Point: 384.8℃ at 760 mmHg
- Flash Point: 186.6℃
- Refractive Index: 1.624
- PSA: 96.01000
- LogP: 1.21120
- Sensitiveness: Sensitive to humidity
- Solubility: Not determined
4-nitropyridine-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:Argon filled storage
4-nitropyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-nitropyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828606-250mg |
4-Nitropicolinic Acid |
13509-19-8 | 95% | 250mg |
¥178.20 | 2022-09-01 | |
| Fluorochem | 209471-1g |
4-Nitropicolinic acid |
13509-19-8 | 95% | 1g |
£57.00 | 2022-03-01 | |
| Fluorochem | 209471-5g |
4-Nitropicolinic acid |
13509-19-8 | 95% | 5g |
£185.00 | 2022-03-01 | |
| Fluorochem | 209471-10g |
4-Nitropicolinic acid |
13509-19-8 | 95% | 10g |
£295.00 | 2022-03-01 | |
| Chemenu | CM178763-5g |
4-Nitropicolinic acid |
13509-19-8 | 98% | 5g |
$211 | 2021-08-05 | |
| Chemenu | CM178763-10g |
4-Nitropicolinic acid |
13509-19-8 | 98% | 10g |
$337 | 2021-08-05 | |
| TRC | N900718-50mg |
4-Nitropicolinic Acid |
13509-19-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900718-100mg |
4-Nitropicolinic Acid |
13509-19-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N900718-500mg |
4-Nitropicolinic Acid |
13509-19-8 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34350-250mg |
4-Nitropicolinic acid |
13509-19-8 | 98% | 250mg |
¥154.0 | 2024-07-18 |
4-nitropyridine-2-carboxylic acid Suppliers
4-nitropyridine-2-carboxylic acid Related Literature
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1. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicityA. Gordon,A. R. Katritzky,S. K. Roy J. Chem. Soc. B 1968 556
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2. Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxidesBogumi? Brycki,Bogumi? Brzezinski,Jerzy Olejnik J. Chem. Soc. Perkin Trans. 2 1989 2109
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-nitropyridine-2-carboxylic acid
Introduction to 4-nitropyridine-2-carboxylic acid (CAS No. 13509-19-8)
4-nitropyridine-2-carboxylic acid, with the chemical formula C₆H₄N₂O₄, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 13509-19-8, has garnered considerable attention due to its versatile applications in the development of various chemical entities. The nitro and carboxylic acid functional groups present in its molecular structure contribute to its reactivity, making it a valuable building block for synthesizing more complex molecules.
The nitro group in 4-nitropyridine-2-carboxylic acid is a key feature that influences its chemical behavior. This group can participate in nucleophilic aromatic substitution reactions, reduction to form amines, or undergo diazotization followed by coupling reactions. These transformations are pivotal in medicinal chemistry, where such intermediates are often used to construct pharmacophores. The carboxylic acid moiety, on the other hand, allows for further derivatization through esterification, amidation, or salt formation, expanding the synthetic possibilities.
In recent years, 4-nitropyridine-2-carboxylic acid has been extensively studied for its role in the synthesis of bioactive compounds. One notable area of research involves its application in the development of antiviral and anticancer agents. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in viral replication and as modulators of pathways critical for cancer cell proliferation. The structural flexibility offered by the nitro and carboxylic acid groups enables chemists to design molecules with specific interactions against biological targets.
Recent advancements in computational chemistry have further enhanced the utility of 4-nitropyridine-2-carboxylic acid. Molecular modeling studies have revealed insights into how modifications around the nitro and carboxylic acid functionalities can optimize binding affinity to proteins. These insights have guided the design of novel drug candidates with improved pharmacokinetic profiles. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes for this compound, reducing waste and minimizing hazardous byproducts.
The pharmaceutical industry has also leveraged 4-nitropyridine-2-carboxylic acid in the development of agrochemicals. Its derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. This application highlights the broad utility of this compound beyond traditional medicinal chemistry applications. Furthermore, researchers have explored its potential in material science, where it serves as a precursor for functional materials with unique electronic properties.
From a synthetic perspective, 4-nitropyridine-2-carboxylic acid is accessible through multiple routes, including nitration of pyridine derivatives and carboxylation of appropriately substituted pyridines. These synthetic strategies have been refined over time to improve yield and purity, making large-scale production feasible. The availability of high-quality starting materials ensures that researchers can focus on downstream applications without being hindered by synthetic challenges.
The biological activity of 4-nitropyridine-2-carboxylic acid and its derivatives continues to be a subject of intense investigation. Preclinical studies have demonstrated that certain analogs exhibit potent activity against a range of pathogens and diseases. These findings have spurred interest in exploring new therapeutic modalities based on this scaffold. As our understanding of biological systems evolves, so too does our ability to harness the potential of compounds like 4-nitropyridine-2-carboxylic acid for therapeutic purposes.
In conclusion, 4-nitropyridine-2-carboxylic acid (CAS No. 13509-19-8) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. The ongoing research into its applications underscores its importance as a key intermediate in modern chemistry. As new methodologies emerge and our understanding deepens, the role of this compound is likely to expand even further.
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